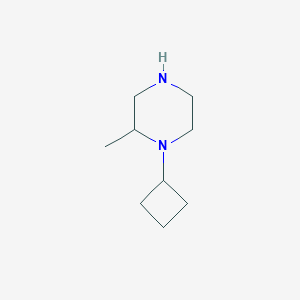

1-Cyclobutyl-2-methylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

949922-66-1 |

|---|---|

Molecular Formula |

C9H18N2 |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-cyclobutyl-2-methylpiperazine |

InChI |

InChI=1S/C9H18N2/c1-8-7-10-5-6-11(8)9-3-2-4-9/h8-10H,2-7H2,1H3 |

InChI Key |

VEPASEYGWRUBSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1C2CCC2 |

Origin of Product |

United States |

Foundational & Exploratory

1-Cyclobutyl-2-methylpiperazine: Technical Monograph & Application Guide

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 1-Cyclobutyl-2-methylpiperazine , a privileged building block in the design of G-Protein Coupled Receptor (GPCR) ligands.

Chemical Identity & Structural Analysis[1][2][3][4]

This compound is a chiral, diamine scaffold widely utilized in drug discovery to introduce conformational rigidity and modulate lipophilicity. It serves as a critical intermediate in the synthesis of Histamine H3 receptor antagonists/inverse agonists , Sigma receptor ligands, and Dopamine modulators.

Core Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Isomers | (2R)-1-Cyclobutyl-2-methylpiperazine; (2S)-1-Cyclobutyl-2-methylpiperazine |

| CAS Number (Racemate) | 949922-66-1 |

| CAS Number (2R-isomer) | 1241093-83-3 |

| CAS Number (2S-isomer) | 1227610-42-5 (often as 2HCl salt) |

| Molecular Formula | C₉H₁₈N₂ |

| Molecular Weight | 154.25 g/mol |

| SMILES | CC1CNCCN1C2CCC2 |

Structural Logic & Pharmacophore

The molecule features a piperazine ring substituted at the N1 position with a cyclobutyl group and at the C2 position with a methyl group. This specific substitution pattern offers unique medicinal chemistry advantages:

-

Conformational Locking: The ortho placement of the C2-methyl group relative to the N1-cyclobutyl group creates steric strain (A(1,2) strain). This restricts the rotation of the N-substituent and biases the piperazine ring conformation, often favoring a specific chair conformer that enhances binding selectivity.

-

Metabolic Stability: The cyclobutyl group is metabolically superior to linear alkyl chains (like n-butyl) or even isopropyl groups. It resists oxidative dealkylation (CYP450-mediated) while maintaining a lipophilic profile similar to isopropyl.

-

Basicity Modulation: The N1 nitrogen is tertiary and sterically crowded, reducing its nucleophilicity compared to the secondary N4 nitrogen. This allows for selective functionalization at N4 without the need for protecting groups in many synthetic sequences.

Synthesis & Manufacturing Protocols

The industrial standard for synthesizing this compound relies on Reductive Amination . This route is preferred over direct alkylation (using cyclobutyl halides) due to the low reactivity of cyclobutyl electrophiles and the risk of over-alkylation.

Synthetic Route: Reductive Amination

This protocol describes the synthesis of the (2R) enantiomer, but is applicable to the racemate or (2S) isomer by selecting the appropriate starting material.

Reagents:

-

Cyclobutanone (1.1 - 1.2 equivalents)

-

Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (Catalytic)

Step-by-Step Protocol:

-

Preparation: Charge a reaction vessel with (2R)-2-methylpiperazine (1.0 eq) and DCM (10 volumes).

-

Ketone Addition: Add Cyclobutanone (1.1 eq) to the solution. Stir for 30 minutes at 0–5°C to allow hemiaminal formation.

-

Acidification: Add Acetic Acid (1.0–2.0 eq) to catalyze iminium ion formation.

-

Reduction: Portion-wise add Sodium Triacetoxyborohydride (1.5 eq) over 1 hour, maintaining temperature <10°C. Note: STAB is preferred over NaBH₃CN to avoid toxic cyanide byproducts.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor conversion via LC-MS (Target mass: 155.1 [M+H]⁺).

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

-

Purification: The crude amine can be purified via fractional distillation (bp ~85°C at reduced pressure) or converted to the dihydrochloride salt (2HCl) by treating the ethereal solution with HCl gas/dioxane.

Synthesis Workflow Diagram

The following diagram illustrates the retrosynthetic logic and forward synthesis workflow.

Caption: Synthesis of this compound via reductive amination, highlighting the convergence of the piperazine core and the cyclobutyl ketone.

Physicochemical Properties[2][4][10][11][12]

Understanding the physicochemical profile is essential for using this scaffold in drug design, particularly for CNS penetration.

| Property | Value (Approx.) | Relevance |

| LogP | 1.2 – 1.5 | Moderate lipophilicity; favorable for blood-brain barrier (BBB) penetration. |

| pKa (N4) | 9.0 – 9.5 | The secondary amine (N4) is highly basic and protonated at physiological pH. |

| pKa (N1) | 4.5 – 5.5 | The tertiary amine (N1) is significantly less basic due to the electron-withdrawing effect of the adjacent steric bulk and cyclobutyl ring. |

| TPSA | ~15 Ų | Low polar surface area, ideal for CNS drugs. |

| Boiling Point | ~200°C (760 mmHg) | High boiling point liquid; stable under standard reflux conditions. |

Medicinal Chemistry Applications

Histamine H3 Receptor Antagonists

The primary application of this compound is as a "tail" group in Histamine H3 receptor antagonists.

-

Mechanism: H3 receptors are presynaptic autoreceptors. Antagonists enhance the release of histamine, acetylcholine, and norepinephrine, treating cognitive deficits (Alzheimer's, ADHD) and narcolepsy.

-

Role of the Scaffold: The basic N4 nitrogen interacts with a conserved Aspartic Acid residue (Asp3.32) in the GPCR transmembrane domain. The N1-cyclobutyl group fits into a specific hydrophobic pocket, providing selectivity over H1 and H2 receptors.

-

Example Structure: 4-[(4-benzyl-4H-1,2,4-triazol-3-yl)(4-cyclobutyl-3-methylpiperazin-1-yl)methyl]benzamide derivatives.

SAR Logic (Structure-Activity Relationship)

-

Cyclobutyl vs. Isopropyl: The cyclobutyl ring often yields higher metabolic stability than isopropyl due to the lack of labile tertiary hydrogens susceptible to rapid CYP oxidation.

-

Methyl Group Effect: The C2-methyl group introduces chirality. Typically, the (2R) isomer (where the methyl is equatorial in the preferred chair) exhibits superior binding affinity compared to the (2S) isomer or the des-methyl analog, due to reduced entropic penalty upon binding.

GPCR Ligand Design Diagram

The diagram below visualizes how this scaffold integrates into a typical GPCR ligand architecture.

Caption: Pharmacophore mapping of this compound within a GPCR ligand, showing key receptor interactions.

Safety & Handling

-

Hazards: Like most low-molecular-weight amines, this compound is likely Corrosive (Skin Corr. 1B) and an Irritant . It may cause severe eye damage.[4]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The free base absorbs CO₂ from the air (carbamate formation); the hydrochloride salt is hygroscopic.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

World Intellectual Property Organization (WIPO). (2010). Piperazine and aminopyrrolidine compounds as histamine H3 receptor antagonists. WO2010133544A1. Link

-

European Patent Office. (2006). Piperazinyl oxoalkyl tetrahydroisoquinolines and related analogues. EP1998620. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22953618 (Related Structure). Link

-

ChemicalBook. this compound Dihydrochloride Product Entry. Link

-

Scribd. Chemical Compounds List: this compound CAS 949922-66-1. Link

Sources

- 1. CN103140481A - å å«ç¯ä¸åºé °èºè¡çç©çåºä½å½¢å¼ - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. 1577977-10-6|1-[(2-Phenylcyclopropyl)carbonyl]piperazine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 1-(Cyclopropylmethyl)piperazine | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profiling of 1-Cyclobutyl-2-methylpiperazine: A Technical Guide

This guide outlines the physicochemical profile, experimental characterization, and strategic application of 1-Cyclobutyl-2-methylpiperazine , a high-value scaffold in modern medicinal chemistry.

Executive Summary & Structural Logic

This compound represents a "privileged scaffold" modification. By evolving the standard piperazine core with a cyclobutyl ring and a C2-methyl group , this moiety addresses two common liabilities in fragment-based drug discovery (FBDD): metabolic instability of linear alkyl chains and the conformational floppiness of unsubstituted piperazines.

Structural Architecture

-

Core: Piperazine (1,4-diazacyclohexane).

-

N1-Substituent (Cyclobutyl): Adds significant lipophilicity and steric bulk without the "floppiness" of an n-butyl chain. The puckered conformation (~30°) of cyclobutane offers unique vectoral alignment.

-

C2-Substituent (Methyl): Introduces chirality (

) and conformational bias, forcing the piperazine ring into a preferred chair conformation to minimize 1,2-allylic strain (A(1,2) strain) with the N1-substituent.

Computed Physicochemical Profile (In Silico Consensus)

Before experimental validation, we establish a baseline using consensus prediction models (ACD/Percepta, ChemAxon).

| Property | Predicted Value | Structural Contributor |

| Molecular Weight | 154.25 g/mol | Fragment-friendly (<200 Da). |

| logP (Neutral) | 1.2 – 1.6 | Cyclobutyl (+2.0) offsets Piperazine hydrophilicity (-1.5). |

| pKa₁ (N4-H) | 9.1 – 9.6 | Secondary amine; highly basic. |

| pKa₂ (N1) | 4.8 – 5.4 | Tertiary amine; lowered by steric hindrance of C2-Me and Cyclobutyl. |

| logD (pH 7.4) | -0.8 – 0.2 | Predominantly ionized (+1 charge) at physiological pH. |

| TPSA | ~15-20 Ų | Excellent for BBB penetration (Target < 90 Ų). |

Ionization & Lipophilicity Dynamics

Understanding the ionization state is critical.[1] As a diamine, this molecule exists in three states depending on pH. The N4 (secondary amine) is the most basic site, while the N1 (tertiary amine) is significantly less basic due to the steric crowding from the adjacent C2-methyl and the bulky cyclobutyl group.

Ionization Pathway (Graphviz Visualization)

Figure 1: Ionization equilibrium of this compound. At physiological pH (7.4), the molecule exists primarily as a monocation protonated at the N4 position.

Experimental Methodologies

As a scientist, relying solely on predictions is insufficient. The following protocols are the "Gold Standard" for characterizing this specific scaffold.

Protocol A: Potentiometric Titration (pKa Determination)

Objective: Determine precise pKa values to calculate % ionization at physiological pH.

Reagents:

-

Analyte: 10 mg this compound (free base or HCl salt).

-

Titrant: 0.1 M KOH (CO₂-free).

-

Medium: 0.15 M KCl (to mimic physiological ionic strength).

-

Inert Gas: Argon or Nitrogen purge.

Workflow:

-

Dissolution: Dissolve 10 mg of compound in 20 mL of 0.15 M KCl. If using free base, add 2 equivalents of HCl to start in the dicationic state.

-

Calibration: Calibrate electrode (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

-

Titration: Titrate with 0.1 M KOH in 5 µL increments. Allow stability (<0.1 mV/sec drift) between additions.

-

Data Analysis: Plot pH vs. Volume. Use Bjerrum plot analysis or software (e.g., Hyperquad) to extract pKa values.

-

Expectation: Two inflection points.[2] The lower pKa (N1) may be less distinct if it overlaps with the acidic solvent front.

-

Protocol B: Miniaturized Shake-Flask LogP (Octanol-Water)

Objective: Measure the true partition coefficient of the neutral species.

Critical Note: Since the molecule is basic (pKa ~9.4), standard octanol/water partitioning will measure logD , not logP, unless the pH is adjusted to >11.5.

Workflow:

-

Phase Preparation: Pre-saturate n-octanol with 0.1 M NaOH (pH ~12) and vice versa.

-

Sample Prep: Dissolve compound in the pre-saturated aqueous phase (pH 12) to 1 mM concentration.

-

Equilibration: Add equal volume of pre-saturated octanol. Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (210-220 nm detection—piperazines have weak UV absorbance, so low wavelength is required).

-

Calculation:

Protocol C: High-Throughput LogD (Lipophilicity at pH 7.4)

Objective: Determine the "effective" lipophilicity for BBB penetration.

Workflow (HPLC Method):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Isocratic 50:50 Methanol:Buffer (20 mM Ammonium Acetate, pH 7.4).

-

Calibration: Run a set of standards with known logD values (e.g., Propranolol, Atenolol).

-

Measurement: Measure retention time (

) and calculate capacity factor ( -

Correlation: Interpolate logD from the calibration curve.

Analytical Characterization Workflow

To ensure the integrity of the material before profiling, follow this characterization logic.

Figure 2: Quality Control Workflow ensuring structural integrity prior to physicochemical profiling.

Strategic Application in Drug Discovery[3]

CNS Penetration (MPO Score)

This compound is an ideal scaffold for CNS targets.

-

LogD (7.4) ~ 0.0: This is the "sweet spot" for blood-brain barrier (BBB) permeability. Compounds with logD > 3 often get trapped in lipid membranes, while logD < -2 cannot cross.

-

Basicity: The basic N4 amine interacts with the cation-binding site of many GPCRs (e.g., Dopamine, Serotonin receptors).

-

Rigidity: The cyclobutyl group reduces the entropic penalty of binding compared to a flexible diethyl or propyl chain.

Metabolic Stability[4]

-

Cyclobutyl vs. n-Butyl: The cyclobutyl ring lacks the terminal methyl group susceptible to

-oxidation. The ring strain also alters the reactivity of

Synthetic Utility

This molecule serves as a Secondary Amine Building Block .

-

Reaction:

or Buchwald-Hartwig coupling at the N4 position. -

Result: The N1-cyclobutyl-2-methyl motif remains a constant "anchor," providing solubility and defined spatial orientation for the rest of the molecule.

References

-

Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

Biniie, A., et al. (2003). Potentiometric Study of New Synthesized 1-Benzyl-4-piperazineglyoxime. Acta Chimica Slovenica, 50, 1-14. Link

-

Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on cycloalkyl metabolic stability). Link

Sources

1-Cyclobutyl-2-methylpiperazine: A Strategic Scaffold in Aminergic GPCR Ligand Design

Topic: Role of 1-Cyclobutyl-2-methylpiperazine in GPCR Ligand Design Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK Researchers.

Executive Summary

In the high-stakes arena of GPCR drug discovery, This compound represents a highly specialized "privileged structure." It is not merely a linker; it is a calculated medicinal chemistry solution designed to solve three simultaneous problems in lead optimization: metabolic instability , conformational entropy , and receptor subtype selectivity .

This guide dissects the utility of this moiety, specifically within the context of Histamine H3 and Melanin-Concentrating Hormone (MCH) receptor antagonists. It provides a blueprint for leveraging this scaffold to transition from "hit" to "lead" by optimizing physicochemical properties (logD, pKa) and biological half-life (

Structural Analysis & Pharmacophore Logic

The efficacy of this compound stems from the synergistic interplay between its three structural components.

The Cyclobutyl "Cap"

Unlike the more common isopropyl or cyclopentyl groups, the cyclobutyl ring offers a unique pharmacological profile:

-

Metabolic Shielding: Cyclobutane rings are generally more resistant to oxidative metabolism (CYP450) compared to their acyclic counterparts (e.g., isopropyl) or larger rings (e.g., cyclohexyl), which are prone to hydroxylation.

-

Lipophilic Occupancy: It provides a compact lipophilic volume (

48 ų) that fills hydrophobic sub-pockets (e.g., in the H3 receptor orthosteric site) without the steric penalty of larger cycloalkanes. -

Ring Pucker: The distinct "puckered" conformation of cyclobutane allows for specific vector alignment of the nitrogen lone pair, often critical for ionic interactions with the conserved Aspartate (Asp3.32) in aminergic GPCRs.

The 2-Methyl "Chiral Switch"

The introduction of a methyl group at the C2 position of the piperazine ring is the critical design element:

-

Conformational Restriction: The methyl group prefers an equatorial orientation to minimize 1,3-diaxial strain. This locks the piperazine ring into a specific chair conformation, reducing the entropic penalty upon binding.

-

Selectivity Filter: By creating a chiral center, the (R)- or (S)-isomer can be selected to clash with non-target receptors (e.g., hERG channels or Dopamine D2), thereby improving the safety margin.

-

Metabolic Blockade: The C2-methyl sterically hinders N-dealkylation or alpha-carbon oxidation at the adjacent site, a common clearance pathway for simple piperazines.

Pharmacophore Mapping (DOT Visualization)

Caption: Pharmacophoric contribution of the this compound scaffold to GPCR binding kinetics.

Case Applications: H3 and MCH Antagonists

Histamine H3 Receptor Antagonists

The H3 receptor acts as a presynaptic autoreceptor. Antagonists here enhance the release of histamine, acetylcholine, and norepinephrine, making them valuable for cognitive disorders (Alzheimer's, ADHD) and narcolepsy.

-

Role of Scaffold: The basic nitrogen of the piperazine mimics the amine of histamine. The cyclobutyl-methylpiperazine moiety serves as the "western" fragment, optimizing brain penetration (CNS MPO score) by modulating basicity (pKa

8.0–8.5) to ensure moderate ionization at physiological pH.

MCH-R1 Antagonists (Obesity)

Melanin-Concentrating Hormone (MCH) regulates feeding behavior.

-

Role of Scaffold: In MCH-R1 antagonists, this moiety often replaces flexible linear amines to reduce hERG liability—a major hurdle in this class—by reducing lipophilicity-driven non-specific binding while maintaining potency.

Synthesis & Manufacturing Protocols

The synthesis of This compound requires precise control over stereochemistry if a single enantiomer is desired. The reductive amination route is the industry standard for scalability.

Synthetic Pathway (DOT Visualization)

Caption: Reductive amination pathway for the synthesis of the target scaffold.

Detailed Experimental Protocol: Reductive Amination

Objective: Synthesis of this compound from 2-methylpiperazine.

-

Preparation: In a round-bottom flask, dissolve 2-methylpiperazine (1.0 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Condensation: Add Cyclobutanone (1.1 eq). Stir at room temperature for 30 minutes to allow hemiaminal/imine equilibrium formation.

-

Acid Catalysis: Add a catalytic amount of Acetic Acid (AcOH, 1.0–2.0 eq) to facilitate iminium ion formation.

-

Reduction: Cool to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Note: STAB is preferred over NaCNBH3 for safety and better selectivity.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under Nitrogen atmosphere.

-

Work-up:

-

Quench with saturated aqueous NaHCO3.

-

Extract with DCM (3x).

-

Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

-

-

Purification: The crude oil is typically purified via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH4OH 90:9:1) to yield the pure amine.

Physicochemical Profile & Data Summary

The following table summarizes the typical properties contributed by this scaffold compared to a standard N-methylpiperazine.

| Property | N-Methylpiperazine | This compound | Impact on Drug Design |

| LogP (Calc) | ~ -0.6 | ~ 1.2 – 1.5 | Improves membrane permeability and BBB penetration. |

| pKa (Basic N) | ~ 9.0 | ~ 8.2 – 8.6 | Lowers basicity slightly; reduces lysosomal trapping. |

| Metabolic Stability | Low (N-demethylation) | High | Cyclobutyl resists dealkylation; 2-Me blocks alpha-oxidation. |

| Conformational Freedom | High (Chair flip) | Restricted | 2-Me group locks ring in specific chair conformer. |

References

- Piperazine and aminopyrrolidine compounds as histamine H3 receptor antagonists.

-

Piperazinyl oxoalkyl tetrahydroisoquinolines and related analogues (MCH Antagonists). Source: European Patent Office (EP1998620). URL:[Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Source: MDPI (Molecules). URL:[Link]

-

The piperazine scaffold for novel drug discovery efforts. Source: Expert Opinion on Drug Discovery.[1] URL:[Link]

Sources

An In-Depth Technical Guide to Predicting the Metabolic Stability of 1-Cyclobutyl-2-methylpiperazine

Introduction

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. A compound's susceptibility to biotransformation by metabolic enzymes dictates its pharmacokinetic profile, influencing crucial parameters like half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] The piperazine ring is a "privileged scaffold" in medicinal chemistry, valued for its synthetic tractability and its ability to fine-tune the physicochemical properties of a molecule.[3][4] However, the piperazine moiety is also frequently a site of metabolic activity.[5][6] This guide provides a comprehensive framework for predicting the metabolic stability of a specific, novel derivative: 1-Cyclobutyl-2-methylpiperazine.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond generic protocols to offer a detailed, logical process for assessing metabolic liability. We will dissect the molecule's structure to identify potential metabolic hotspots, outline rigorous in vitro experimental designs, describe powerful in silico predictive modeling techniques, and ultimately synthesize this data to build a cohesive metabolic profile.

Structural Analysis of this compound

The structure of this compound presents several potential sites for metabolic transformation. A proactive analysis of these "hotspots" is the first step in a robust stability assessment.

-

The Piperazine Ring: This heterocyclic moiety is known to undergo several common metabolic reactions.[6]

-

N-Dealkylation: The cyclobutyl group attached to the nitrogen at position 1 is a primary candidate for oxidative N-dealkylation, a reaction frequently catalyzed by Cytochrome P450 (CYP) enzymes, particularly from the CYP3A4 and CYP2D6 families.[7][8] This would cleave the cyclobutyl group, yielding 2-methylpiperazine.

-

Ring Oxidation: The carbon atoms of the piperazine ring itself, particularly those adjacent to the nitrogen atoms, are susceptible to hydroxylation.

-

N-Oxidation: The nitrogen atom at position 4, being a tertiary amine, is a potential site for N-oxidation.

-

-

The Cyclobutyl Moiety: While often incorporated to enhance metabolic stability, the cyclobutyl ring is not metabolically inert.[9]

-

Oxidation: Hydroxylation of the cyclobutyl ring is a plausible metabolic pathway. Studies on other cyclobutyl-containing compounds have shown that oxidation of the alicyclic ring can occur.

-

-

The Methyl Group: The methyl group at position 2 of the piperazine ring could potentially undergo hydroxylation to form a primary alcohol, although this is generally a less favored metabolic pathway compared to reactions on the piperazine ring itself.

Based on this analysis, the primary metabolic liabilities are predicted to be N-decyclobutylation and oxidation of the piperazine or cyclobutyl rings.

Part 1: In Vitro Assessment of Metabolic Stability

To experimentally determine metabolic stability, two primary in vitro systems are indispensable: Human Liver Microsomes (HLM) and cryopreserved primary human hepatocytes.[10][11] HLMs are enriched in Phase I metabolic enzymes like CYPs, making them ideal for assessing initial oxidative metabolism.[12][13] Hepatocytes, being intact cells, provide a more complete picture, containing both Phase I and Phase II enzymes, as well as necessary cofactors.[2]

Experimental Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay measures the rate of disappearance of the parent compound over time when incubated with HLMs.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound due to Phase I metabolism.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (from at least 10 donors to average out genetic variability)[14]

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and protein precipitation

-

Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the final incubation concentration (typically 1 µM).

-

Incubation Setup: In a 96-well plate, combine the phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and the test compound.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][11]

Data Analysis:

-

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

-

The natural log of the percent remaining is plotted against time.

-

The slope of the linear portion of this plot gives the elimination rate constant (k).

-

Half-life (t½) is calculated as: 0.693 / k.

-

Intrinsic clearance (CLint) is calculated as: (0.693 / t½) / (mg/mL microsomal protein).

Experimental Workflow: HLM Stability Assay

Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.

Experimental Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more physiologically relevant system by using intact liver cells.

Objective: To determine the overall metabolic stability of this compound in a system containing a full complement of metabolic enzymes and cofactors.

Materials:

-

Cryopreserved human hepatocytes (pooled from multiple donors)

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

All other materials as listed for the HLM assay.

Procedure:

-

Hepatocyte Thawing: Rapidly thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).

-

Cell Suspension: Resuspend the viable hepatocytes in the incubation medium to a final density of 1 million cells/mL.

-

Incubation: In a 96-well plate, add the hepatocyte suspension and the test compound (final concentration 1 µM).

-

Time Points: Place the plate in an incubator at 37°C with 5% CO2 and gentle shaking. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots.[10]

-

Sample Processing & Analysis: Quench the reaction with ice-cold ACN containing an internal standard, centrifuge to remove cell debris, and analyze the supernatant by LC-MS/MS as described in the HLM protocol.

Data Analysis: The data analysis is identical to the HLM assay, yielding half-life and intrinsic clearance values. These results can be used to predict human hepatic blood clearance.[10]

Data Presentation: Expected In Vitro Results

| Parameter | High Clearance Control (Verapamil) | Low Clearance Control (Warfarin) | This compound (Predicted Range) |

| HLM t½ (min) | < 15 | > 60 | 20 - 50 |

| HLM CLint (µL/min/mg) | > 46 | < 11.5 | 14 - 35 |

| Hepatocyte t½ (min) | < 20 | > 120 | 30 - 90 |

| Hepatocyte CLint (µL/min/10^6 cells) | > 35 | < 5.8 | 8 - 23 |

Note: The predicted range for this compound is hypothetical, suggesting moderate clearance. Actual experimental results would populate this column.

Part 2: In Silico Prediction of Metabolic Fate

Computational models are invaluable for predicting which parts of a molecule are most likely to be metabolized, guiding further experimental work like metabolite identification.[15] These methods can be broadly categorized as ligand-based or structure-based.[16][17]

Methodology 1: Ligand-Based QSAR and P450 Site of Metabolism Prediction

These methods use the 2D or 3D structure of the drug molecule to predict its metabolic fate.

Objective: To identify the most probable sites of metabolism (SOM) on this compound and predict the metabolites formed.

Tools:

-

Commercial or open-source software packages that predict P450-mediated metabolism (e.g., StarDrop's WhichP450™, ADMET Predictor™, etc.).[18]

-

Quantitative Structure-Activity Relationship (QSAR) models that correlate molecular descriptors with metabolic stability.[19][20]

Procedure:

-

Structure Input: The 2D or 3D structure of this compound is imported into the software.

-

Model Selection: Select predictive models for major human CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[21]

-

Calculation: The software calculates the reactivity and accessibility of each atom in the molecule to enzymatic attack.[21] This often involves quantum mechanical calculations to determine the energy required to abstract a hydrogen atom or add an oxygen atom.

-

Output Interpretation: The output typically highlights the most likely SOMs on a molecular diagram and may provide a list of predicted metabolites.

Computational Workflow: In Silico Metabolism Prediction

Caption: Workflow for in silico prediction of metabolic hotspots.

Synthesis: Predicted Metabolic Pathways

By integrating the structural analysis, knowledge of piperazine metabolism, and the outputs from in silico models, we can construct a predicted metabolic pathway for this compound.

Predicted Metabolic Pathways of this compound

Caption: Predicted primary metabolic pathways for the molecule.

Pathway Interpretation:

-

Major Pathway (N-Dealkylation): The most probable metabolic route is the CYP-mediated cleavage of the cyclobutyl group to form 2-methylpiperazine.[22] This is a common and often rapid metabolic reaction for N-alkylated piperazines.

-

Minor Pathways (Hydroxylation): Oxidation on either the cyclobutyl or piperazine ring represents secondary, likely slower, metabolic pathways. The exact position of hydroxylation would be predicted by the in silico models and confirmed by metabolite identification studies.

Conclusion and Forward Look

This guide outlines a multi-faceted approach to prospectively evaluate the metabolic stability of this compound. The initial assessment points towards N-dealkylation as the primary metabolic liability, with a predicted moderate rate of clearance.

The self-validating nature of this process is critical. The in silico predictions generate hypotheses about the sites of metabolism. The in vitro HLM and hepatocyte assays then provide quantitative data on the overall rate of metabolism. Should the compound prove to be less stable than desired, the data from these studies provides a clear path for medicinal chemists to modify the structure—for instance, by introducing blocking groups near the predicted metabolic hotspots—to enhance stability and improve the molecule's drug-like properties.[5] This iterative cycle of prediction, experimentation, and structural modification is fundamental to modern, efficient drug discovery.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan CRO Services website. [Link]

-

Agilent. (n.d.). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from Agilent Technologies website. [Link]

-

Springer Nature. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from Springer Nature Experiments. [Link]

-

Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from Frontage Laboratories website. [Link]

-

Optibrium. (n.d.). Predicting regioselectivity and lability of P450 metabolism. Retrieved from Optibrium website. [Link]

-

Biosynce. (2025, July 11). What are the factors affecting the metabolism of piperazine in the body? Retrieved from Biosynce Blog. [Link]

-

MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from MDPI website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

Stork. (n.d.). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Retrieved from Stork website. [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from Discovery Life Sciences website. [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from Merck Millipore website. [Link]

-

Wójcikowski, J., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-6. [Link]

-

PMC. (n.d.). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. Retrieved from PMC website. [Link]

-

Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from Creative Biolabs website. [Link]

-

Fiveable. (2025, August 15). 4.2 Quantitative structure-activity relationships (QSAR). Retrieved from Fiveable website. [Link]

-

Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Retrieved from Agilent Technologies website. [Link]

-

PubMed. (2006, March 15). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Retrieved from PubMed. [Link]

-

ResearchGate. (n.d.). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. Retrieved from ResearchGate. [Link]

-

Bentham Science. (n.d.). In silico Prediction of Drug Metabolism by P450. Retrieved from Bentham Science Publisher. [Link]

-

PubMed. (2013, March 15). In silico prediction of cytochrome P450-mediated site of metabolism (SOM). Retrieved from PubMed. [Link]

-

PubMed. (n.d.). In silico prediction of drug metabolism by P450. Retrieved from PubMed. [Link]

-

PMC. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from PMC website. [Link]

-

ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Proposed metabolic pathway of cyclobutylfentanyl (B, top) with the.... Retrieved from ResearchGate. [Link]

-

Springer. (2018, October 10). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fenta. Retrieved from Springer Link. [Link]

-

ResearchGate. (2025, August 7). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved from ResearchGate. [Link]

-

BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need? Retrieved from BioIVT website. [Link]

-

PMC. (n.d.). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from PMC website. [Link]

-

RSC Publishing. (n.d.). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from RSC Publishing. [Link]

-

ResearchGate. (2022, July). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from ResearchGate. [Link]

-

PubMed. (2014, October 1). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Retrieved from PubMed. [Link]

-

Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from Drug Discovery News website. [Link]

-

Fields, T. (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Med. Chem. Rev., 58, 107-132. [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from Wikipedia. [Link]

-

FDA. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies in Vitro. Retrieved from FDA website. [Link]

-

Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from Federal Register. [Link]

-

Emergent Mind. (2025, November 22). Quantitative Structure-Activity Relationship Models. Retrieved from Emergent Mind. [Link]

-

PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from PMC website. [Link]

-

Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs. Retrieved from Hypha Discovery Blogs. [Link]

-

Industrial Chemistry Consulting. (2025, April 9). Quantitative Structure Activity Relationship (QSAR). Retrieved from Industrial Chemistry Consulting. [Link]

-

RSC Publishing. (2019, November 8). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from RSC Publishing. [Link]

-

CORE. (n.d.). Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine derivatives as model system DISSERTATION zur. Retrieved from CORE. [Link]

-

Regulations.gov. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. Retrieved from Regulations.gov. [Link]

- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.

-

PubChem. (n.d.). 1-Cyclobutylpiperazine. Retrieved from PubChem. [Link]

-

ACS Publications. (2022, August 19). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Retrieved from Journal of Medicinal Chemistry. [Link]

-

ChemicalRegister.com. (n.d.). (2R)-1-cyclobutyl-2-methylpiperazine (CAS No. 1241093-83-3) Suppliers. Retrieved from ChemicalRegister.com. [Link]

-

PubChem. (n.d.). 1-Cyclobutyl-2-methylpropan-1-one. Retrieved from PubChem. [Link]

Sources

- 1. hpst.cz [hpst.cz]

- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. storkapp.me [storkapp.me]

- 8. researchgate.net [researchgate.net]

- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nuvisan.com [nuvisan.com]

- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 12. dls.com [dls.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. bioivt.com [bioivt.com]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. eurekaselect.com [eurekaselect.com]

- 17. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. fiveable.me [fiveable.me]

- 20. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 21. optibrium.com [optibrium.com]

- 22. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency N-Alkylation of 2-Methylpiperazine with Cyclobutanone via Reductive Amination

Executive Summary

This application note details the optimized protocol for the mono-N-alkylation of 2-methylpiperazine with cyclobutanone. Using Sodium Triacetoxyborohydride (STAB) as the reducing agent, this method achieves high chemoselectivity and regioselectivity for the N4-position (distal to the methyl group). The cyclobutyl-piperazine motif is a critical pharmacophore in modern drug discovery, offering a lipophilic, metabolically stable spacer often used in GPCR ligands and kinase inhibitors.

Mechanistic Insight & Regioselectivity

The Regioselectivity Challenge

2-Methylpiperazine contains two secondary amine sites:

-

N1 (Proximal): Sterically hindered by the adjacent C2-methyl group.

-

N4 (Distal): Sterically accessible and kinetically favored.

Under direct reductive amination conditions, the N4-nitrogen reacts preferentially. The bulky acetoxyborohydride reagent further amplifies this selectivity, minimizing reaction at the hindered N1 site unless forcing conditions are applied.

Reaction Pathway

The reaction proceeds via the formation of an iminium ion intermediate, followed by rapid hydride transfer from STAB. Acetic acid is employed as a catalyst to facilitate the dehydration step (iminium formation) without protonating the amine to the point of deactivation.

Figure 1: Reaction pathway highlighting the kinetic preference for N4-alkylation due to steric hindrance at N1.

Materials and Equipment

Reagents

-

Substrate: 2-Methylpiperazine (CAS: 109-07-9)

-

Carbonyl: Cyclobutanone (CAS: 1191-95-3)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (CAS: 56553-60-7)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred for rate) or THF (Alternative for safety)

-

Catalyst: Glacial Acetic Acid (AcOH)

-

Quench: Saturated aqueous Sodium Bicarbonate (

)

Equipment

-

LCMS or GCMS for reaction monitoring.

-

Inert gas manifold (

or Ar). -

Standard glassware (Round bottom flask, addition funnel).

Experimental Protocol

Safety Note: Cyclobutanone is volatile and has a distinct odor; handle in a fume hood. STAB releases hydrogen gas upon contact with strong acids or water; vent reaction vessel properly.

Step-by-Step Procedure

-

Preparation of Amine Solution: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpiperazine (1.0 equiv, e.g., 10.0 mmol, 1.00 g) in DCE (anhydrous, 30 mL, 0.3 M concentration).

-

Note: If using the hydrochloride salt of the amine, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

-

-

Ketone Addition & Activation: Add Cyclobutanone (1.1 equiv, 11.0 mmol) to the amine solution. Subsequently, add Glacial Acetic Acid (1.0 equiv, 10.0 mmol).

-

Why: The acid catalyzes the formation of the iminium species.[1] Stir at room temperature for 15–30 minutes.

-

-

Reduction (The Abdel-Magid Step): Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 14.0 mmol) portion-wise over 5–10 minutes.

-

Observation: Mild effervescence may occur. The reaction is slightly exothermic; a water bath can be used if scaling up >10g.

-

-

Reaction Monitoring: Stir the mixture at room temperature (

) under nitrogen. Monitor by LCMS at 2 hours.-

Target: Disappearance of starting amine (m/z 101) and appearance of product (m/z 155).

-

Standard Time: 2 to 16 hours.[2]

-

-

Quench and Workup: Once complete, quench the reaction by slowly adding saturated aqueous

(30 mL). Stir for 15 minutes to decompose excess borohydride.-

Extract the aqueous layer with Dichloromethane (DCM) (

mL). -

Combine organic layers, wash with brine, and dry over anhydrous

.

-

-

Purification: Concentrate the solvent in vacuo.

-

Crude Purity: Often >90% and sufficient for next steps.

-

Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1) or distill if volatile.

-

Process Optimization & Troubleshooting

The following decision tree assists in resolving common yield or selectivity issues.

Figure 2: Troubleshooting logic for conversion and selectivity issues.

Troubleshooting Data Table

| Observation | Probable Cause | Corrective Action |

| Start material remains | Iminium formation is slow. | Add molecular sieves (4Å) or increase AcOH to 2.0 equiv. |

| Bis-alkylation (N1+N4) | Excess ketone/reagent. | Strictly control stoichiometry (1:1). Lower temp to |

| Low Mass Balance | Product stuck in aqueous phase. | The product is polar. Saturate aqueous layer with NaCl (salting out) before extraction. |

| Emulsion during workup | Boron salts. | Add 10% Rochelle's salt solution or filter through Celite before separation. |

Analytical Validation

To confirm the identity of the product 1-cyclobutyl-3-methylpiperazine (Note: IUPAC numbering changes upon substitution, N4 becomes N1 relative to the alkyl group priority, but for consistency with starting material, we refer to it as N4-substituted):

-

1H NMR (CDCl3): Look for the diagnostic cyclobutyl methine proton (

ppm, quintet-like) and the doublet for the methyl group ( -

LCMS: ESI+ [M+H] = 155.15.

References

-

Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Beshore, D. C., & Dinsmore, C. J. (2002).[5] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization." Organic Letters, 4(7), 1201–1204. (Demonstrates piperazine reactivity patterns).

-

Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-Cyclobutyl-2-methylpiperazine Derivatives

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis

In the landscape of modern medicinal chemistry, the piperazine scaffold is a privileged structural motif, integral to the pharmacophore of numerous blockbuster drugs. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including enhanced solubility and oral bioavailability. The introduction of a 2-methyl substituent can introduce chirality and steric bulk, influencing binding selectivity, while the N-cyclobutyl group can enhance metabolic stability and modulate lipophilicity. The target molecule, 1-cyclobutyl-2-methylpiperazine, thus represents a valuable building block for the synthesis of novel therapeutic agents.

Conventional methods for the N-alkylation of piperazines often necessitate prolonged reaction times, high temperatures, and can lead to the formation of undesired byproducts, including dialkylation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By directly coupling with polar molecules in the reaction mixture, microwave irradiation facilitates rapid and uniform heating, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[1][2] This application note provides a detailed protocol for the efficient synthesis of this compound using microwave irradiation, offering a practical guide for researchers in drug discovery and development.

The Rationale Behind the Method: Causality in Experimental Design

The synthesis of this compound is achieved via a nucleophilic substitution reaction between 2-methylpiperazine and a suitable cyclobutyl halide, such as cyclobutyl bromide. The choice of a microwave-assisted approach is predicated on several key principles:

-

Enhanced Reaction Kinetics: Microwave energy is efficiently absorbed by polar molecules, such as the piperazine and the solvent, leading to rapid localized superheating that significantly accelerates the rate of reaction.[3] This is a direct consequence of the interaction between the oscillating electric field of the microwaves and the molecular dipoles.[1]

-

Improved Yield and Purity: The short reaction times and uniform heating profiles characteristic of microwave synthesis often minimize the formation of degradation products and side-reactions, such as the dialkylation of the piperazine.

-

Green Chemistry Principles: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[2]

The selection of a suitable base, such as potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial for deprotonating the secondary amine of 2-methylpiperazine, thereby increasing its nucleophilicity. The choice of a high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile facilitates the dissolution of the reactants and efficiently absorbs microwave energy.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Detailed Protocol: Microwave-Assisted Synthesis of this compound

This protocol is a representative procedure based on established methods for microwave-assisted N-alkylation of secondary amines. Researchers should optimize the conditions based on their specific microwave reactor and desired outcomes.

Materials and Reagents:

-

2-Methylpiperazine

-

Cyclobutyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Microwave reaction vials (10 mL) with crimp caps

-

Magnetic stir bars

Instrumentation:

-

A dedicated microwave reactor for organic synthesis with temperature and pressure sensors.

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system (optional)

-

NMR spectrometer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup:

-

To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-methylpiperazine (1.0 mmol, 1.0 equiv).

-

Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

-

Add anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

-

Add cyclobutyl bromide (1.2 mmol, 1.2 equiv).

-

Seal the vial securely with a crimp cap.

-

-

Microwave Irradiation:

-

Place the sealed vial into the cavity of the microwave reactor.

-

Set the reaction temperature to 140 °C.

-

Set the reaction time to 20 minutes.

-

Initiate the microwave irradiation with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS if desired.

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Carefully open the vial and filter the reaction mixture to remove the potassium carbonate.

-

Transfer the filtrate to a separatory funnel containing water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

-

Expected Results and Characterization

The microwave-assisted synthesis is expected to provide the desired product in good to excellent yield with high purity.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | 10 - 30 minutes |

| Temperature | Typically reflux temperature of the solvent | 120 - 160 °C |

| Yield | Moderate to good | Good to excellent |

| Purity | Often requires extensive purification | Generally higher initial purity |

| Energy Consumption | High | Low |

Characterization Data (Predicted):

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): Expected signals would include those for the methyl group (doublet), the cyclobutyl protons (multiplets), and the piperazine ring protons (multiplets). The spectrum of the starting material, 2-methylpiperazine, shows characteristic signals that will be shifted upon N-alkylation.[4]

-

¹³C NMR (CDCl₃): The spectrum should show distinct signals for the methyl carbon, the cyclobutyl carbons, and the piperazine ring carbons.

-

GC-MS: The gas chromatogram should show a single major peak corresponding to the product. The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns for N-alkylated piperazines.[5][6]

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the reaction temperature or time in small increments. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. The choice of base can also be critical; a stronger, non-nucleophilic base like DBU may improve yields in some cases.

-

Dialkylation: If significant amounts of the dialkylated product are observed, reducing the amount of cyclobutyl bromide (e.g., to 1.05 equivalents) may be beneficial. Shorter reaction times can also help to minimize this side reaction.

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the microwave power is sufficient and that the reaction mixture is being stirred effectively. A higher temperature or a longer reaction time may be necessary.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[2] This protocol provides a robust starting point for researchers to produce this valuable building block for drug discovery programs. The significant reduction in reaction time and potential for increased yields and purity make MAOS an indispensable tool in the modern synthetic chemistry laboratory.

References

-

Gao, R., & Canney, D. J. (2010). A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. The Journal of Organic Chemistry, 75(21), 7451–7453. [Link]

-

Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

-

St. John, E. R., Stempinski, A. C., & McCutcheon, J. R. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic chemistry (Amsterdam, Netherlands), 34, 100499. [Link]

-

Yılmaz, F., & Çavuşoğlu, B. K. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 69-76. [Link]

-

PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Gao, R., & Canney, D. J. (2010). A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. The Journal of organic chemistry, 75(21), 7451–7453. [Link]

-

Kumar, A., & Sharma, G. (2022). Microwave-assisted synthesis of nitrogen heterocycles. In Microwave-Assisted Synthesis of Heterocycles. [Link]

-

López-Cobeñas, A., Cledera, P., Sánchez, J. D., López-Alvarado, P., Ramos, M. T., Avendaño, C., & Menéndez, J. C. (2005). Microwave-assisted synthesis of 2,5-piperazinediones under solvent-free conditions. Synthesis, 2005(19), 3412-3422. [Link]

-

Jurcik, V., & Dolensky, B. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules (Basel, Switzerland), 25(8), 1763. [Link]

-

Moreira, P., da Silva, D. D., Cunha, S., Teixeira, H., & Dinis-Oliveira, R. J. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of toxicology, 2(1), 15–25. [Link]

-

Panda, S. S., & Nayak, B. (2016). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review). Journal of Chemical and Pharmaceutical Research, 8(7), 840-850. [Link]

-

Norlab. (n.d.). Microwave Reaction Tutorial. [Link]

-

Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681. [Link]

-

NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 75 MHz, H 2 O, predicted) (NP0225733). [Link]

-

Jurcik, V., & Dolensky, B. (2020). Microwave-assisted catalytic method for a green synthesis of amides directly from amines and carboxylic acids. Molecules (Basel, Switzerland), 25(8), 1763. [Link]

-

Boumoud, T., & Aouf, N. E. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ECSOC-24. [Link]

-

Kumar, A., & Sharma, G. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein journal of organic chemistry, 17, 819–865. [Link]

-

Silva, A. M. G., & Pinto, D. C. G. A. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules (Basel, Switzerland), 26(20), 6296. [Link]

-

Georgieva, M., Stoyanov, S., & Shivachev, B. (2021). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie, 66(11), 873-886. [Link]

-

Kumar, D., & Jain, N. (2014). The microwave-assisted ortho-alkylation of azine N-oxides with N-tosylhydrazones catalyzed by copper(i) iodide. Chemical communications (Cambridge, England), 50(71), 10222–10225. [Link]

-

Kumar, A., & Sharma, G. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865. [Link]

Sources

- 1. A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. orientjchem.org [orientjchem.org]

- 4. 2-Methylpiperazine(109-07-9) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification methods for 1-Cyclobutyl-2-methylpiperazine reaction mixtures

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the purification of 1-Cyclobutyl-2-methylpiperazine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested guidance, moving beyond simple protocols to explain the underlying chemical principles that govern successful purification. Our goal is to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Understanding the Purification Challenge (FAQs)

This section addresses the fundamental properties of this compound and its common contaminants, which are crucial for designing an effective purification strategy.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: The purification strategy for this compound is dictated by its molecular structure: a polar, basic, and hygroscopic amine.

-

High Basicity (pKa ~5-6 and 9-10): The two nitrogen atoms make the molecule highly basic. This leads to strong interactions with acidic stationary phases like silica gel, often causing significant peak tailing during normal-phase chromatography.[1]

-

High Polarity: The presence of the nitrogen atoms makes it highly polar and very soluble in polar solvents (water, alcohols) but less soluble in non-polar hydrocarbon solvents. This property is central to selecting solvents for chromatography and crystallization.

-

Hygroscopicity: Like many amines, it readily absorbs moisture from the atmosphere.[1] This can complicate handling, accurate weighing, and may introduce water as an impurity that can affect subsequent reactions or purification steps.

-

Volatility: The compound is a liquid at room temperature with a relatively high boiling point, making fractional vacuum distillation a viable, albeit energy-intensive, purification method for large scales.

Q2: What are the most common impurities in crude this compound reaction mixtures?

A2: Impurities typically arise from starting materials, side reactions, or subsequent degradation. Identifying the likely contaminants in your mixture is the first step toward removing them.

| Impurity Class | Specific Examples | Origin | Separation Challenge |

| Starting Materials | Unreacted 2-methylpiperazine, Cyclobutanone, or Cyclobutyl halide | Incomplete reaction | 2-methylpiperazine is more polar and has a different boiling point, making it separable by distillation or chromatography. |

| Regioisomers | 1-Cyclobutyl-3-methylpiperazine | Non-selective alkylation/amination of the unsymmetrical 2-methylpiperazine | Very similar polarity and boiling point to the desired product. This is often the most difficult impurity to remove, typically requiring high-resolution chromatography or fractional crystallization. |

| Over-alkylation | 1,4-Dicyclobutyl-2-methylpiperazine | Reaction at both nitrogen atoms of 2-methylpiperazine.[2] | Significantly less polar and higher boiling than the mono-substituted product. Easily separated by distillation or chromatography. |

| Byproducts | Pyrazines, N-oxides, Diazabicyclo-octane | Side reactions during synthesis, especially at high temperatures.[1][3] | Varying polarities and properties. Some may co-distill or co-elute with the product. |

| Solvents/Reagents | Triethylamine, THF, Dichloromethane, Water | Residual from reaction and workup | Generally volatile and can be removed under vacuum, but water may require azeotropic removal or drying agents. |

Section 2: Purification Method Selection Guide

Choosing the right purification technique depends on the scale of your experiment, the nature of the impurities, and the required final purity.

Q3: Which purification method is most suitable for my scale and purity requirements?

A3: Use the following guide to select the best method for your needs. A multi-step approach is often necessary for achieving high purity.

| Method | Scale | Purity Achievable | Pros | Cons |

| Fractional Vacuum Distillation | >10 g | Moderate-High | Excellent for large-scale, cost-effective for removing non-volatile or much lower-boiling impurities.[2] | High energy consumption; may not separate close-boiling isomers; risk of thermal degradation. |

| Column Chromatography | 1 mg - 50 g | High-Very High | High resolution, capable of separating structurally similar impurities and isomers.[1][4] | Can be costly and time-consuming; requires significant solvent volumes; strong product adsorption can lower yield. |

| Crystallization via Salt Formation | >1 g | Very High | Highly effective for achieving exceptional purity; scalable and cost-effective.[1][5] | Requires an additional step to form the salt and then liberate the free base; yield can be sensitive to solvent and temperature. |

Section 3: Detailed Purification Protocols

Here we provide step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: Fractional Vacuum Distillation

This method is ideal for bulk purification (>10 g) to remove non-volatile residues and impurities with significantly different boiling points.

Experimental Protocol:

-

Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a vacuum-jacketed distillation head, a condenser, and a cow-type fraction collector. Ensure all glass joints are properly sealed with vacuum grease.

-

Drying: Dry the crude product over anhydrous sodium sulfate or magnesium sulfate, filter, and charge the distillation flask. Add a few boiling chips or a magnetic stir bar.

-

Vacuum Application: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap.

-

Heating: Begin heating the distillation flask using a heating mantle with continuous stirring.

-

Fraction Collection:

-

Forerun: Collect the initial low-boiling fraction, which may contain residual solvents or more volatile impurities.

-

Main Fraction: Once the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of this compound.

-

Tailing: Collect the high-boiling fraction separately.

-

-

Analysis: Analyze all collected fractions by GC-MS or NMR to confirm purity and pool the appropriate fractions.

Protocol 2: Preparative Normal-Phase Column Chromatography

This technique offers the highest resolution for removing stubborn impurities like regioisomers.

Experimental Protocol:

-

Solvent System Selection: On an analytical TLC plate, determine a suitable mobile phase. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). The target Rf for the product should be ~0.2-0.3.

-

Mobile Phase Modification: To mitigate peak tailing due to the basicity of the piperazine, add a competing base like triethylamine (TEA) or ammonium hydroxide to the mobile phase (typically 0.5-1% v/v).[1]

-

Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.

-

Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase (or DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin elution with the mobile phase, collecting fractions. Monitor the separation by TLC.

-

Fraction Pooling & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine will also be removed under vacuum.

Protocol 3: Purification via Diacetate Salt Crystallization

This is a powerful method for achieving very high purity on a multi-gram scale by leveraging the compound's basicity.[5]

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in acetone (approx. 5-10 volumes). The solution should be clear.[5]

-

Acidification: While stirring, slowly add glacial acetic acid dropwise. A stoichiometric amount of 2 equivalents is required to form the diacetate salt, but using a slight excess (up to 5 times stoichiometric amount) can ensure complete precipitation.[5]

-

Precipitation: The crystalline piperazine diacetate salt will begin to precipitate. Continue stirring and cool the mixture in an ice bath (to ~10°C) for 30-60 minutes to maximize crystal formation.[1]

-

Isolation: Collect the white crystalline solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold acetone to remove the mother liquor containing soluble impurities.[1]

-

Drying: Dry the purified diacetate salt in a vacuum oven.

-

(Optional) Regeneration of Free Base:

-

Dissolve the diacetate salt in water.

-

Basify the aqueous solution to pH >12 with a strong base (e.g., 50% NaOH solution).

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

-

Section 4: Troubleshooting Guide

This Q&A guide addresses common issues encountered during purification.

Sources

Technical Support Center: Solubility Enhancement for 1-Cyclobutyl-2-methylpiperazine Salts

Status: Operational Role: Senior Application Scientist Subject: Overcoming Solubility & Stability Challenges for Lipophilic Piperazine Derivatives

Executive Summary & Molecule Profile

Welcome to the technical guide for 1-Cyclobutyl-2-methylpiperazine . This intermediate presents a classic "lipophilic amine" challenge. While the piperazine core is polar, the cyclobutyl moiety significantly increases the partition coefficient (LogP), often leading to poor aqueous solubility of the free base and unexpected behavior (like gelation or hygroscopicity) in its salt forms.

Physicochemical Snapshot

| Property | Characteristic | Implication for Solubility |

| Basic Centers | Diprotic Base (N1: Tertiary, N4: Secondary) | pH-dependent solubility.[1] N4 (secondary) is the primary protonation site (pKa ~9.0–9.5). |

| Lipophilicity | High (Cyclobutyl group) | Free base is practically insoluble in neutral water. Requires ionization or complexation. |

| Crystallinity | Variable | HCl salts often form hygroscopic hydrates; organic acid salts (Fumarate/Succinate) generally offer better solid-state stability. |

Module A: Salt Selection & Crystal Engineering

The Issue: Users often default to the Hydrochloride (HCl) salt, which frequently results in hygroscopic solids or oils that are difficult to handle.

Scientific Rationale

For this compound, the lattice energy of the salt must overcome the solvation energy of the hydrophobic cyclobutyl group. HCl salts, while soluble, often have high lattice energies that are disrupted by atmospheric moisture (hygroscopicity). We recommend screening organic counter-ions that provide a "structural match" to the bulky hydrophobic region.

Protocol: Intelligent Salt Screening Workflow

Objective: Identify a non-hygroscopic crystalline salt with >10 mg/mL solubility.

-

Stoichiometry Control:

-

Target: Mono-salt (1:1).

-

Reasoning: Di-salts (2:1 acid:base) often lead to highly acidic solutions (pH < 2) causing degradation or extreme hygroscopicity.

-

-

Solvent System:

-

Use Isopropanol (IPA) or Ethanol/Ethyl Acetate (1:1) . Avoid Methanol (solubility often too high, preventing crystallization).

-

-

Counter-ion Candidates:

-

Primary: Fumaric Acid, Succinic Acid (Dicarboxylic acids bridge piperazine molecules).

-

Secondary: L-Tartaric Acid (Chiral resolution potential), Maleic Acid.

-

Avoid: Sulfuric acid (often forms gums).

-

Visual Workflow: Salt Selection Decision Tree

Caption: Decision tree for selecting stable salt forms, prioritizing crystallinity and low hygroscopicity.

Module B: Formulation & Liquid State Solubilization

The Issue: Even as a salt, the molecule may precipitate at physiological pH (7.4) or form gels at high concentrations.

Technique 1: pH Adjustment & Buffering

Since the pKa of the secondary amine (N4) is approx 9.0–9.5, the molecule is fully ionized only below pH 7.0.

-

Recommendation: Maintain formulation pH between 4.5 and 6.0 .

-

Buffer Choice: Acetate buffer (pH 5.0) or Citrate buffer. Avoid Phosphate buffers if using Calcium counter-ions (precipitation risk).

Technique 2: Cyclodextrin Complexation

The cyclobutyl group is an ideal hydrophobic "guest" for the cavity of

-

Recommended Host: Hydroxypropyl-

-Cyclodextrin (HP- -

Mechanism: Inclusion complex formation (1:1 stoichiometry).

Protocol: Phase Solubility Study (HP-β-CD)

-

Preparation: Prepare 0%, 5%, 10%, 20% (w/v) HP-

-CD solutions in water/buffer. -

Addition: Add excess this compound (free base or salt) to each vial.

-